![molecular formula C16H21NO5 B2457956 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid CAS No. 1226369-77-2](/img/structure/B2457956.png)
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid” is a chemical compound with the CAS Number: 2613388-76-2 . It has a molecular weight of 269.3 . The IUPAC name for this compound is 4-(4-(tert-butoxycarbonyl)morpholin-2-yl)but-2-ynoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-8-18-10(9-14)5-4-6-11(15)16/h10H,5,7-9H2,1-3H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.3 . More detailed physical and chemical properties are not available in the current resources.Mechanism of Action
The mechanism of action of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid is not well understood. However, it has been reported to inhibit the activity of COX-2, which is an enzyme that is involved in the production of inflammatory mediators. 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid has also been reported to inhibit the replication of certain viruses, such as HIV-1 and HCV.
Biochemical and Physiological Effects:
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid has been reported to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid has also been reported to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity and high yield. 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid has also been reported to have low toxicity and is stable under various conditions.
However, there are also some limitations for lab experiments using 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid. It is a relatively new compound, and its mechanism of action is not well understood. There is also limited information on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the use of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid in scientific research. One potential direction is the development of new anti-inflammatory drugs based on the structure of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid. Another potential direction is the development of new anti-cancer drugs based on the structure of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid. Additionally, further research is needed to understand the mechanism of action of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid involves the reaction of 4-aminobenzoic acid with Boc2O and triethylamine in dichloromethane. This reaction yields Boc-4-aminobenzoic acid, which is then reacted with morpholine and EDCI/HOBt in DMF to yield 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid. This synthesis method has been reported to yield high purity and high yield of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid.
Scientific Research Applications
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid has been widely used in scientific research due to its potential applications in various fields. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzoic acid has been used as a starting material for the synthesis of various bioactive compounds, such as 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acidn-2-ylbenzamide, which has been reported to have anti-cancer activity.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLHTRAQVOVRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
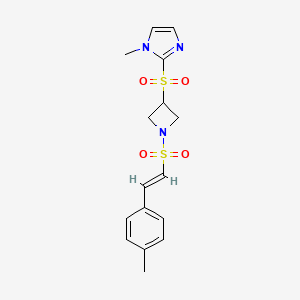
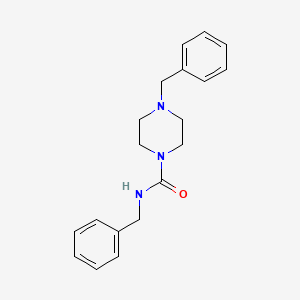
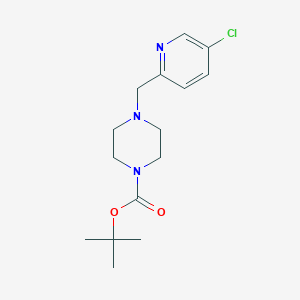
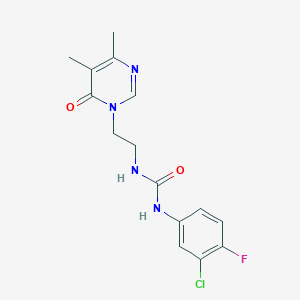
![5-{[(4-Chlorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2457879.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2457881.png)
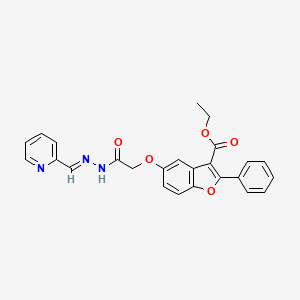
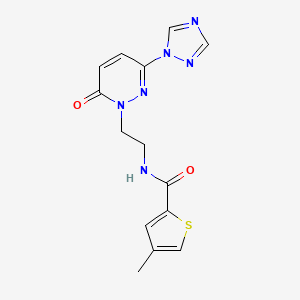
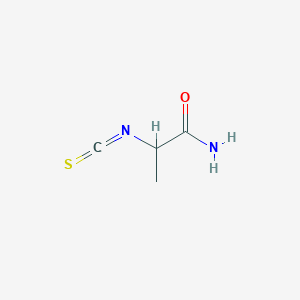

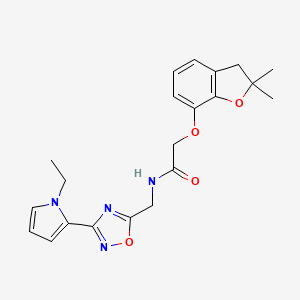

![N-(1-(furan-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457894.png)
